(R)-1-Ethanesulfonylpiperidin-3-ylamine
Description
Properties
IUPAC Name |
(3R)-1-ethylsulfonylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWUGLRQUMIURT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (R)-3-Aminopiperidine
The (R)-3-aminopiperidine intermediate is typically prepared via multi-step procedures involving protection, substitution, and deprotection steps, as detailed in patent CN103373953A:
- Starting Materials: (R)-3-(carbobenzoxy-amino)piperidine derivatives or their methanesulfonate salts.
- Deprotection: Removal of carbobenzoxy (Cbz) or other protecting groups using acid solutions (e.g., hydrochloric acid or trifluoroacetic acid) in solvents such as water, methylene dichloride, ethanol, or acetonitrile at 0–100°C for 1–12 hours.
- Hydrogenation: Catalytic hydrogenation using 10% Pd/C in methanol at 20–30°C under atmospheric pressure for 3–8 hours to remove benzyl protecting groups and obtain (R)-3-aminopiperidine with high yield (up to 96%) and optical purity.
- Isolation: The product can be isolated as dihydrochloride or trifluoroacetate salts, facilitating purification and stability.
Example Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotection with HCl | 0–100°C, 1–12 h, solvent: methylene dichloride/water | 95.3 | High purity (R)-3-aminopiperidine dihydrochloride |
| Catalytic hydrogenation (Pd/C) | Methanol, 20–30°C, 3–8 h, 10% Pd/C catalyst | 94–96 | Efficient removal of benzyl groups |
Introduction of the Ethanesulfonyl Group
- The ethanesulfonyl group is introduced by reacting (R)-3-aminopiperidine with ethanesulfonyl chloride or related sulfonylating agents under controlled conditions.
- Typical solvents include dichloromethane or acetonitrile, with bases such as triethylamine to neutralize generated HCl.
- Reaction temperatures are maintained at 0–25°C to prevent racemization and side reactions.
- The reaction proceeds with high regioselectivity at the nitrogen atom of the piperidine ring.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethanesulfonylpiperidin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
®-1-Ethanesulfonylpiperidin-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-1-Ethanesulfonylpiperidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring and amine group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural and Functional Comparison
Key Differences
Molecular Weight : The sulfonyl group increases molecular weight by ~50 g/mol, which could influence pharmacokinetics (e.g., membrane permeability).
Solubility : The sulfonyl group may reduce aqueous solubility compared to the ethanamine chain in the analog.
Q & A
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 194.27 g/mol | PubChem |
| log (Experimental) | 1.45 ± 0.12 (shake-flask, pH 7.4) | OECD 107 |
| p | 8.3 (sulfonamide NH) | ACD/Labs |
| Enantiomeric Excess | ≥99% (Chiralpak AD-H, hexane:IPA 90:10) |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| (S)-Enantiomer | Incomplete resolution | Chiral chromatography |
| Ethanesulfonic Acid Byproduct | Sulfonylation side reaction | Aqueous wash (pH 9–10) |
| Unreacted Piperidine | Starting material | Acid-base extraction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
